![molecular formula C9H17N B13429950 7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
7-Isopropyl-5-azaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-azaspiro[2.4]heptane can be achieved through several methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is typically catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos. The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the preparation of a spiro intermediate, which can be further converted into the desired compound through a series of chemical transformations .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Isopropyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 7-Isopropyl-5-azaspiro[2.4]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: A closely related compound with a similar spirocyclic structure but without the isopropyl group.
7-Amino-5-azaspiro[2.4]heptane: Another related compound with an amino group at the 7-position.
Uniqueness
7-Isopropyl-5-azaspiro[24]heptane is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
7-propan-2-yl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C9H17N/c1-7(2)8-5-10-6-9(8)3-4-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
SURFCECMFYWGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCC12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


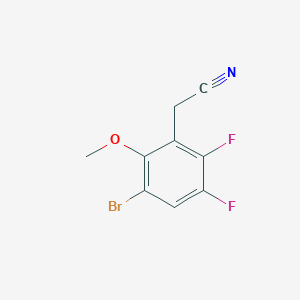
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
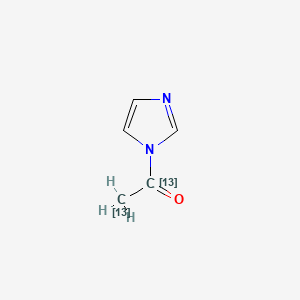
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
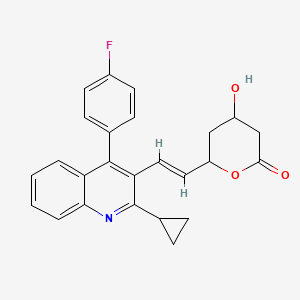
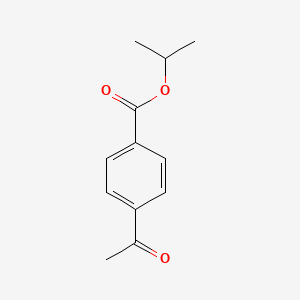

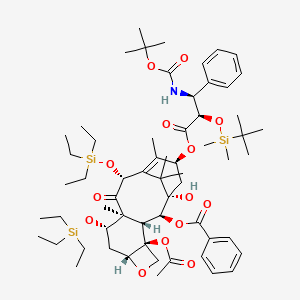
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
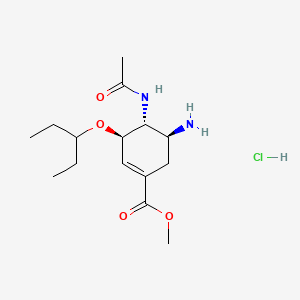
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
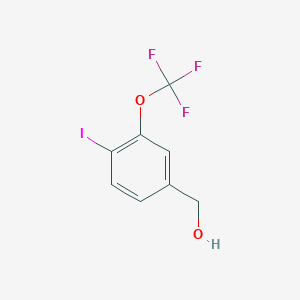
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
